molecular formula C34H68ClNO4 B3044028 Dmtap CAS No. 197974-74-6

Dmtap

Cat. No. B3044028
CAS RN: 197974-74-6
M. Wt: 590.4 g/mol
InChI Key: WOSYUIOSAOFINL-UHFFFAOYSA-M
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Description

DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane chloride) is a saturated cationic lipid . It is used for the delivery of DNA, RNAi, and drugs .


Synthesis Analysis

While specific synthesis methods for DMTAP were not found in the search results, it is known that DMTAP is a synthetic product with potential research and development risk .


Molecular Structure Analysis

The molecular weight of DMTAP is 590.36 and its formula is C34H68ClNO4 . It is a cationic lipid that forms a liposome when combined with nucleic acids .


Chemical Reactions Analysis

DMTAP is known to form lipid bilayers when mixed with zwitterionic dimyristoylphosphatidylcholine (DMPC) . The area per lipid has a pronounced non-monotonic dependence on the DMTAP concentration, with a minimum around the point of equimolar mixture .


Physical And Chemical Properties Analysis

DMTAP is a white powder . It is soluble in chloroform . The product should be stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

1. Treatment of Mental Disorders

Dimethyltryptamine (DMT) shows potential for use in treating various mental disorders. A study highlights the use of DMT for treating conditions like major depressive disorder, anxiety disorder, eating disorder, body dysmorphic disorder, persistent depressive disorder, post-traumatic stress disorder, obsessive-compulsive disorder, and psychoactive substance abuse. This is based on its interaction with the serotonin receptor and its capacity to facilitate deep introspective insight, which can lead to self-improvements and a sense of inner peace (Kargbo, 2021).

2. Neurogenic Effects

Research has shown that DMT can activate the main adult neurogenic niche, the subgranular zone of the dentate gyrus of the hippocampus. This activation promotes the generation of new neurons, thereby enhancing adult neurogenesis and improving spatial learning and memory tasks. The neurogenic effect of DMT involves signaling via the sigma-1 receptor (S1R) (Morales-García et al., 2020).

3. Proteomic Changes in Human Cerebral Organoids

DMT causes significant proteomic changes in human cerebral organoids. A study using shotgun mass spectrometry identified proteins differentially expressed upon 5-MeO-DMT treatment, revealing anti-inflammatory actions and modulatory effects on proteins associated with long-term potentiation and dendritic spine formation (Dakić et al., 2017).

4. Role in Tissue Protection and Immunity

DMT has been proposed to have roles beyond the nervous system, possibly in cellular protective mechanisms. It is an endogenous ligand of the sigma-1 receptor, which might be involved in protective mechanisms at the cellular level. This suggests potential applications in medical therapies beyond its psychotropic properties (Frecska et al., 2013).

Safety And Hazards

DMTAP should be handled with protective gloves and safety glasses . It should not be inhaled, ingested, or come into contact with skin and eyes . It is not classified as a hazardous substance or mixture .

Future Directions

DMTAP has potential applications in the field of membrane biophysics . It may be well suited for fundamental studies, especially considering its ability to form compact complexes with DNA .

properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYUIOSAOFINL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmtap

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dmtap, a cationic lipid, primarily interacts with negatively charged molecules like DNA and RNA through electrostatic interactions. [, , , , ] This interaction leads to the formation of complexes that can be used for gene delivery applications. [, , , ] For instance, Dmtap-containing liposomes complexed with siRNA successfully knocked down target gene expression in hepatoma cells. [] Dmtap can also interact with zwitterionic lipids like DMPC, influencing the structural and electrostatic properties of lipid bilayers. [, , , , ] This interaction is driven by the interplay between the positively charged trimethylammonium (TAP) headgroup of Dmtap and the zwitterionic phosphatidylcholine (PC) headgroup of DMPC. [, , ]

A: While the provided abstracts do not explicitly state the molecular formula and weight of Dmtap, they provide ample information about its spectroscopic characterization. FTIR spectroscopy has been extensively used to study Dmtap and its interactions with other molecules like DNA and DMPC. [, ] This technique reveals structural changes associated with chain melting, hydration states, and deviations from B-form DNA in Dmtap-DNA complexes. [, ] Additionally, Raman spectroscopy, including DCDR and SERS, has proven effective for sensitive Dmtap detection, achieving detection limits in the micromolar range. [] These techniques provide valuable insights into the vibrational modes and structural characteristics of Dmtap.

A: Based on the provided research, Dmtap is not described as a catalyst. Its primary function revolves around its cationic nature, enabling electrostatic interactions with negatively charged molecules like DNA and RNA for gene delivery applications. [, , , ]

A: Yes, molecular dynamics (MD) simulations have been extensively employed to investigate Dmtap-containing lipid bilayers. [, , , , , ] These simulations provide insights into the structural and electrostatic properties of these bilayers, particularly in the context of varying Dmtap concentrations and salt conditions. [, , , , , ] For example, MD simulations revealed that salt-induced changes in DMPC/Dmtap membranes are highly dependent on the Dmtap concentration. []

A: While specific SAR studies are not described in the provided abstracts, research indicates that the cationic nature of Dmtap, specifically its trimethylammonium (TAP) headgroup, is crucial for its interaction with negatively charged molecules like DNA and RNA. [, , , ] Modifications altering this cationic charge are likely to influence its complexation ability and gene delivery efficacy. Furthermore, studies on Dmtap/DMPC bilayers show that the area per lipid exhibits a non-monotonic dependence on Dmtap concentration, with a minimum around equimolar mixtures. [] This suggests that even subtle structural modifications can significantly impact Dmtap's behavior in biological systems.

A: Dmtap can be formulated into stable liposomes and nanodiscs, particularly when combined with other lipids like DMPC and DMPG. [, , , , ] The stability of Dmtap formulations is influenced by factors like lipid composition, storage temperature, and the presence of anionic lipids. [] For instance, DMPG enhances the stability of Dmtap nanodiscs, while DMPA has a destabilizing effect. []

A: While the provided abstracts focus on Dmtap's applications in biophysics and drug delivery, its ability to form complexes with DNA and RNA and modify lipid bilayer properties presents opportunities for cross-disciplinary research. For instance, Dmtap could be explored for applications in biosensing, bioimaging, and development of novel biomaterials. [, , ]

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